rac-(2R,3R)-3-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane
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Overview
Description
rac-(2R,3R)-3-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane: is a chiral compound featuring a chloromethyl group and a trifluoromethyl-substituted phenyl ring attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-3-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving an appropriate diol and a halogenated compound under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid or other chloromethylating agents.
Attachment of the Trifluoromethyl-Substituted Phenyl Ring: This step usually involves a nucleophilic substitution reaction where a trifluoromethyl-substituted phenyl halide reacts with the oxane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form aldehydes or carboxylic acids. Reduction reactions can also modify the functional groups present.
Addition Reactions: The oxane ring can participate in addition reactions, especially with electrophiles, leading to ring-opening or functionalization.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, thiols, etc., for substitution reactions.
Oxidizing Agents: Potassium permanganate, chromium trioxide, etc., for oxidation reactions.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, etc., for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce an aldehyde or carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, rac-(2R,3R)-3-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, this compound can be used to develop new pharmaceuticals. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable intermediate in drug design and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties can be exploited to create materials with specific characteristics, such as improved thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism by which rac-(2R,3R)-3-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane exerts its effects depends on its specific application. In drug development, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the oxane ring can provide structural stability.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,3R)-3-(chloromethyl)-2-[4-(fluoromethyl)phenyl]oxane
- rac-(2R,3R)-3-(bromomethyl)-2-[4-(trifluoromethyl)phenyl]oxane
- rac-(2R,3R)-3-(chloromethyl)-2-[4-(methyl)phenyl]oxane
Uniqueness
rac-(2R,3R)-3-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane is unique due to the presence of both a chloromethyl group and a trifluoromethyl-substituted phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, which are not commonly found in similar compounds. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in various applications.
Properties
CAS No. |
1807941-51-0 |
---|---|
Molecular Formula |
C13H14ClF3O |
Molecular Weight |
278.7 |
Purity |
95 |
Origin of Product |
United States |
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